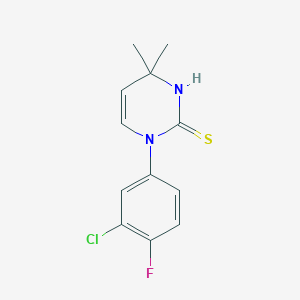

1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Overview

Description

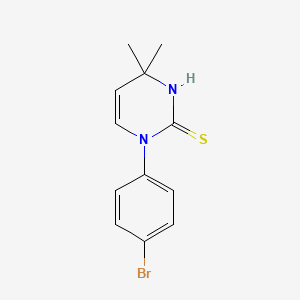

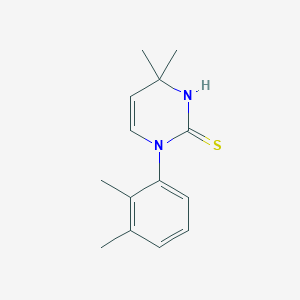

1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CDMPT) is an organic compound that has recently gained attention in the scientific community due to its potential applications in laboratory experiments and drug research. CDMPT is a relatively small molecule and is composed of nitrogen, sulfur, chlorine, and carbon atoms. It has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for research and development.

Scientific Research Applications

Structural and Conformational Studies

The research into dihydropyrimidine derivatives, including those with substitutions similar to 1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, has shown these compounds can exhibit structural features akin to 1,4-dihydropyridine calcium channel blockers. Such compounds, including 1,4-dihydropyrimidines with novel carbamoyl substitutions, have been observed to adopt flattened boat conformations with extended carbamoyl side chains. These structural attributes contribute to their potential as mimics of dihydropyridine calcium channel blockers, highlighting their relevance in the study of calcium channel modulation and related therapeutic applications (Ravikumar & Sridhar, 2005).

Photodissociation and Electrochemical Properties

Investigations into the reduction products of 2-thiopyrimidine derivatives have revealed interesting photodissociation and electrochemical behaviors. Compounds like 4,6-dimethyl-2-thipyrimidine and its 1-methyl derivative undergo reduction in an aqueous medium, leading to the formation of free radicals that dimerize. These dimers can be oxidized electrochemically to regenerate the parent monomers and undergo photodissociation to quantitatively regenerate the parent monomers with high quantum yields. Such findings are significant for understanding the electrochemical and photochemical properties of dihydropyrimidine derivatives, which could have implications in fields such as materials science and photochemistry (Wrona, Giziewicz, & Shugar, 1975).

Synthesis and Biological Activity

The synthesis of dihydropyrimidine derivatives, including those structurally related to 1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, has been explored for pharmacological applications. For instance, the synthesis of 2,6-dimethyl-5-phenyl-4-oxo-1,4-dihydropyrimidines and their derivatives has been described, with these compounds exhibiting activities as tranquilizers and antidepressants (Védernikova, Ryabukhin, Haitin, & Simkina, 2010). Additionally, the synthesis of various dihydropyrimidines with potential antihypertensive activity has been reported, providing insights into the structure-activity relationship of these compounds (Rana, Kaur, & Kumar, 2004).

Mechanism of Action

Target of Action

Related compounds have been found to interact with the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .

Biochemical Pathways

Given its potential target, it may be involved in the fatty acid biosynthesis pathway, specifically the elongation cycle of fatty acid synthesis .

Result of Action

If it indeed targets the enoyl-[acyl-carrier-protein] reductase [nadh], it could potentially inhibit the synthesis of fatty acids, which are essential components of the cell membrane and are involved in various cellular functions .

properties

IUPAC Name |

3-(5-chloro-2-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2S/c1-9-4-5-10(14)8-11(9)16-7-6-13(2,3)15-12(16)17/h4-8H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGYNKZKWOXKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

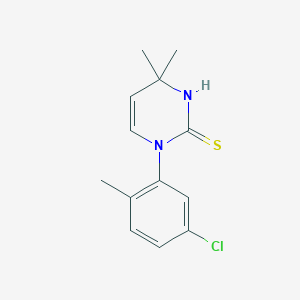

Molecular Formula |

C13H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-amino]acetic acid](/img/structure/B3084250.png)

![[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3084254.png)

-amino]acetic acid](/img/structure/B3084261.png)

-amino]acetic acid](/img/structure/B3084275.png)

![4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084278.png)